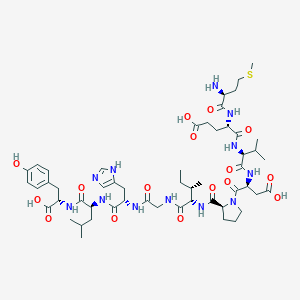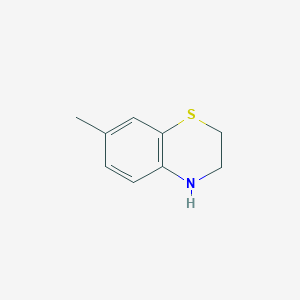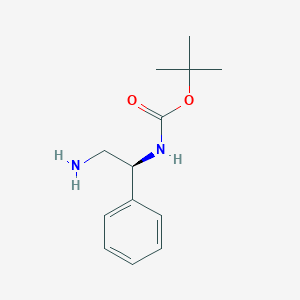
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate” is a specialty chemical that is used in various fields such as drug discovery, catalysis, and material science. It is also used in the field of asymmetric synthesis as a chiral building block .
Synthesis Analysis
The synthesis of enantiopure (S)-1-phenylpropan-2-amine derivatives, which includes “(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate”, has been explored using both chemical and biocatalytic approaches . One method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular formula of “(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate” is C13H20N2O2 . The InChI key, which is a unique identifier for chemical substances, is IJALRZPKODHZOR-LLVKDONJSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo a one-pot three-component cascade reaction of α-amino aryl ketones, indoles, and CBr4 in moderate to good yields . This new strategy exhibits excellent mild reaction conditions and step-economy, easily accessible reactants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.31 . It has a predicted density of 1.066±0.06 g/cm3 . The melting point is between 85-90°C , and the boiling point is predicted to be 372.2±35.0 °C . The compound has a pKa of approximately 11 .科学的研究の応用
Synthetic Phenolic Antioxidants and Environmental Implications
Synthetic phenolic antioxidants (SPAs), including compounds related to carbamates, are utilized across various industries to prolong product shelf life by retarding oxidative reactions. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in numerous environmental matrices. Studies indicate that SPAs might cause hepatic toxicity, possess endocrine-disrupting effects, and potentially act as carcinogens. The transformation products of these antioxidants could exhibit more severe toxic effects than their parent compounds, underscoring the need for developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Carbamate Metabolism and Hydrolysis
Research on carbamates has elucidated a qualitative relationship between their molecular structure and metabolic hydrolysis, contributing to the understanding of their stability and reactivity. Such insights are crucial for the design of carbamates as drugs or prodrugs, offering a foundation for the development of compounds with desired pharmacokinetic properties (Vacondio et al., 2010).
Non-Phosgene Synthesis of N-Substituted Carbamates
The move towards green chemistry has spurred research into non-phosgene methods for synthesizing N-substituted carbamates. This research focuses on utilizing less hazardous carbonyl reagents, such as CO, dimethyl carbonate, CO2, and alkyl carbamates, highlighting an ongoing shift towards safer, more environmentally friendly chemical processes (Shang Jianpen, 2014).
Safety And Hazards
The compound is labeled with the hazard symbol Xn, which means it is harmful . It is harmful if swallowed (R22), irritating to the respiratory system and skin (R37/38), and there is a risk of serious damage to eyes (R41) . Safety measures include wearing eye/face protection and rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes .
特性
IUPAC Name |
tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALRZPKODHZOR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640524 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate | |
CAS RN |
137102-30-8 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

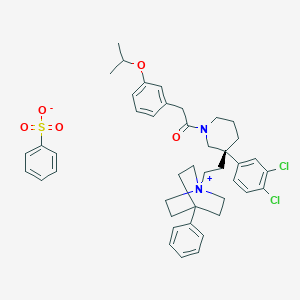
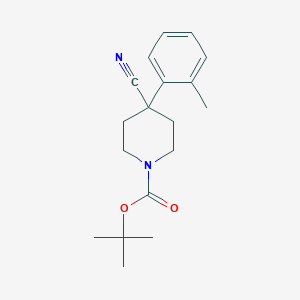
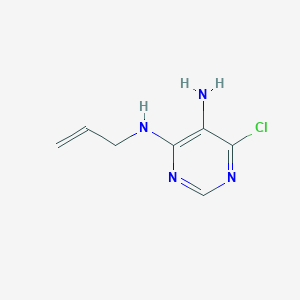
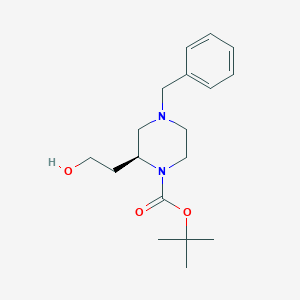
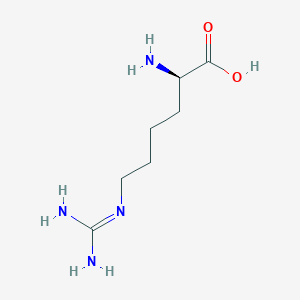
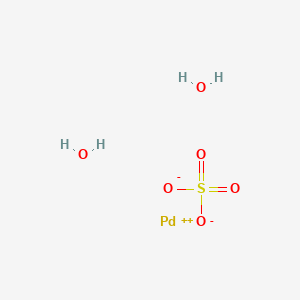
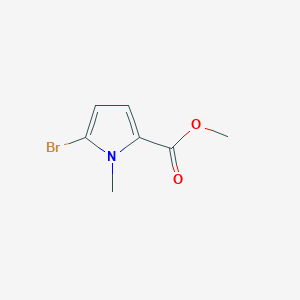
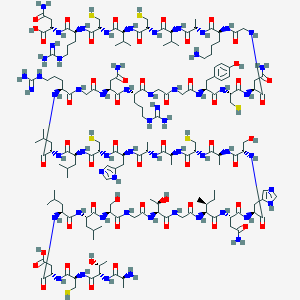
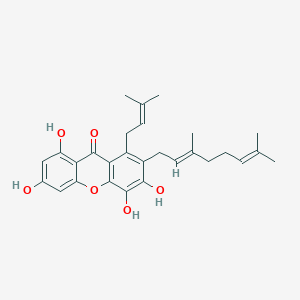
![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
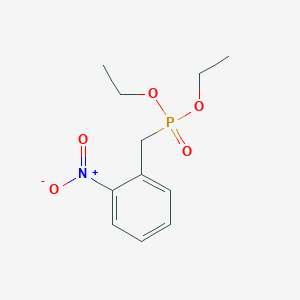
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
